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molecular formula C12H6ClF3N4 B8750617 7-Chloro-5-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 75175-85-8

7-Chloro-5-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B8750617
M. Wt: 298.65 g/mol
InChI Key: AXWXIUOFMUGLCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04209621

Procedure details

A mixture of 3.50 g. of 7-hydroxy-5-(m-trifluoromethylphenyl)-1,2,4-triazolo[1,5-a]pyrimidine and 25 ml. of phosphorus oxychloride is refluxed for 6 hours. The excess reagent is removed by evaporation; ice is added and 1 N sodium hydroxide is added until the aqueous phase is basic to indicator paper. The compound is extracted with methylene chloride and the solution passed through a short column of a hydrous magnesium silicate. Evaporation of eluent gives the desired compound as a light yellow solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[C:2]1[N:7]2[N:8]=[CH:9][N:10]=[C:6]2[N:5]=[C:4]([C:11]2[CH:16]=[CH:15][CH:14]=[C:13]([C:17]([F:20])([F:19])[F:18])[CH:12]=2)[CH:3]=1.P(Cl)(Cl)([Cl:23])=O>>[Cl:23][C:2]1[N:7]2[N:8]=[CH:9][N:10]=[C:6]2[N:5]=[C:4]([C:11]2[CH:16]=[CH:15][CH:14]=[C:13]([C:17]([F:20])([F:19])[F:18])[CH:12]=2)[CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC(=NC=2N1N=CN2)C2=CC(=CC=C2)C(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 3.50 g
CUSTOM
Type
CUSTOM
Details
The excess reagent is removed by evaporation
ADDITION
Type
ADDITION
Details
ice is added
ADDITION
Type
ADDITION
Details
1 N sodium hydroxide is added until the aqueous phase
EXTRACTION
Type
EXTRACTION
Details
The compound is extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
Evaporation of eluent

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=NC=2N1N=CN2)C2=CC(=CC=C2)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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